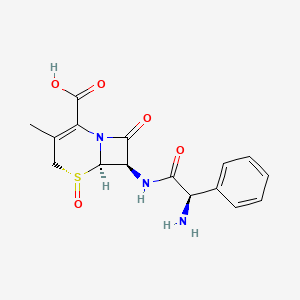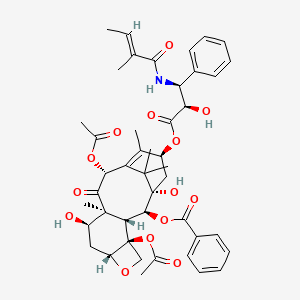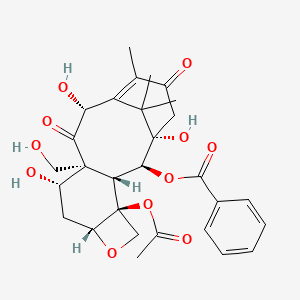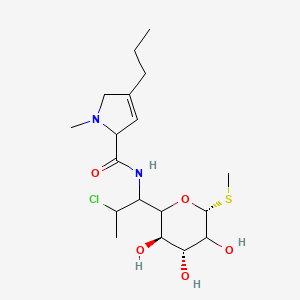
Faropenem Impurity 7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Faropenem, a novel oral penem, exhibits significant antibacterial activity. Its effectiveness against a range of clinical isolates, including Gram-negative, Gram-positive, and anaerobic bacteria, has been extensively studied:
- Broad-Spectrum Activity : Faropenem shows activity against most members of the Enterobacteriaceae, Staphylococci, Streptococci, Neisseria spp., Enterococcus faecalis, beta-lactamase-producing and non-producing strains of Haemophilus influenzae, Moraxella catarrhalis, peptostreptococci, Clostridium perfringens, and Bacteroides fragilis (Woodcock et al., 1997).
- Anaerobic Bacteria : Faropenem has demonstrated effectiveness against 579 strains of anaerobic bacteria, showing considerable potential for treating infections caused by these organisms (Wexler et al., 2002).
- Skin and Soft Tissue Infections : Its high activity against aerobic and anaerobic isolates from skin and soft tissue infections, including animal and human bites, has been confirmed (Goldstein et al., 2002).
Resistance and Cross-Resistance
Research has also focused on the resistance patterns associated with faropenem, including its potential for inducing cross-resistance to other antibiotics:
- Carbapenem Cross-Resistance : A study showed that in vitro development of faropenem resistance in Escherichia coli can lead to cross-resistance to carbapenems, particularly in CTX-M-15 type extended spectrum beta-lactamase (ESBL)-producing isolates (Gandra et al., 2020).
- Cephalosporin-Resistant Enterobacteriaceae : Faropenem shows good activity against Escherichia coli and Klebsiella spp. with ESBLs, including CTX-M types, but is less active against AmpC-derepressed and ESBL-producing Enterobacter spp. (Mushtaq et al., 2007).
Pharmacodynamics and Stability
Faropenem's pharmacodynamic properties and stability in various conditions have been subjects of investigation:
- Pharmacodynamic Properties : Studies of time-kill kinetics and postantibiotic effect have demonstrated that faropenem has bactericidal activity and significant postantibiotic effects against various bacterial strains (Boswell et al., 1997).
- Solid-State Stability : Stability studies in the solid state have revealed that the fusion of β-lactam and thiazolidine rings in faropenem reduces its susceptibility to degradation, enhancing its stability (Cielecka‐Piontek et al., 2014).
Eigenschaften
CAS-Nummer |
120705-68-2 |
|---|---|
Produktname |
Faropenem Impurity 7 |
Molekularformel |
C21H33NO5SSi |
Molekulargewicht |
439.65 |
Aussehen |
White Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-7-oxo-3-(tetrahydro-2-furanyl)-, 2-propenyl ester, [5R-[3(S*),5α,6α(R*)]]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)







